molecular formula C17H18N4O2S B2803889 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1428358-83-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2803889
CAS No.: 1428358-83-1
M. Wt: 342.42
InChI Key: JNGFTJSKWGJKPE-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a synthetic heterocyclic compound designed for research applications. Its structure incorporates multiple pharmacophores, including pyrazole, thiazole, and a phenylacetamide moiety, a design strategy known to produce molecules with a diverse spectrum of biological activities . The molecular hybridization of pyrazole and thiazole rings is a recognized approach in modern medicinal chemistry to create novel bioactive agents with improved efficacy . Individually, the pyrazole nucleus is associated with various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties . The thiazole scaffold is also a privileged structure found in numerous compounds with promising antibacterial, antifungal, antitumor, and anti-inflammatory activities . Combining these rings into a single architecture, often linked via a triazole or a flexible carbon chain, has been shown to yield compounds with enhanced and often synergistic biological profiles, particularly as potential antimicrobial and anticancer agents . The specific research value of this compound lies in its potential to interact with multiple biological targets. Heterocycles containing similar pyrazole and thiazole motifs have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and histone acetyltransferases, and for their role in modulating apoptosis . The compound is intended for use in biochemical research, including in vitro assays to investigate mechanisms of action, structure-activity relationships (SAR), and for hit-to-lead optimization campaigns. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-15-5-2-4-13(10-15)11-16(22)18-8-6-14-12-24-17(20-14)21-9-3-7-19-21/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGFTJSKWGJKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a compound that integrates a pyrazole ring and a thiazole ring, both of which are recognized for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial, anti-inflammatory, and anticancer agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H18N4OS
  • Molecular Weight : 342.41 g/mol

Structural Features

ComponentDescription
Pyrazole RingContributes to antimicrobial and anticancer activity.
Thiazole RingKnown for its role in enzyme inhibition.
Methoxyphenyl GroupEnhances lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound. The compound has shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In vitro tests reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).

IC50 Values

The following table summarizes the IC50 values observed in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF70.46 ± 0.04
NCI-H4600.39 ± 0.06
HepG217.82

These values indicate that the compound exhibits potent anticancer activity, particularly against lung and breast cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : It can alter signaling pathways by interacting with receptors or kinases, leading to reduced tumor growth.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against multiple bacterial strains, confirming its potential as a synergistic agent when combined with standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assays : Research indicated that derivatives of this compound exhibited significant cytotoxicity against different cancer cell lines, reinforcing its potential as an anticancer agent .
  • Inflammatory Models : Experimental models demonstrated a reduction in inflammatory cytokines when treated with this compound, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

The compound shares key structural features with several acetamide derivatives documented in the evidence. A comparative analysis is provided below:

Compound Name Structural Features Key Differences Relevance
N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core, 3-methoxyphenyl acetamide Benzothiazole vs. pyrazole-thiazole hybrid; lacks ethyl linker Demonstrates the impact of heterocycle choice (benzothiazole vs. pyrazole-thiazole) on stability and electronic properties.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl group, dichlorophenyl substituent Chlorinated aryl group vs. methoxy-substituted aryl; simpler thiazole substitution Highlights substituent effects: electron-withdrawing Cl vs. electron-donating OMe groups.
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl group, dichlorophenyl substituent Dihydro-pyrazole vs. free pyrazole; additional Cl substituents Illustrates how ring saturation and substituent positioning influence conformational flexibility and hydrogen bonding.
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole-piperazine hybrid, urea linkage Urea functionality vs. acetamide; piperazine spacer Emphasizes the role of linker groups (piperazine vs. ethyl) in modulating molecular interactions.

Substituent Effects on Physicochemical Properties

  • Pyrazole-Thiazole Hybrid : The pyrazole-thiazole system introduces nitrogen-rich heterocycles, which may enhance coordination with metal ions or biological targets compared to simpler thiazole derivatives .

Hydrogen Bonding and Stability

Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1-D chains . The target compound’s pyrazole-thiazole system may enable similar interactions, but the methoxy group could introduce additional O–H⋯N or O–H⋯O bonds, altering thermal stability and solubility .

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